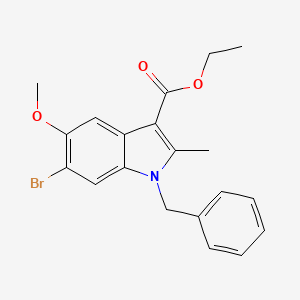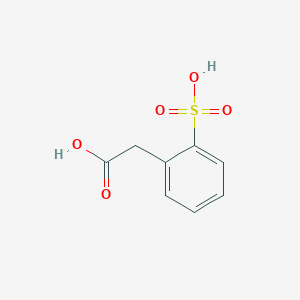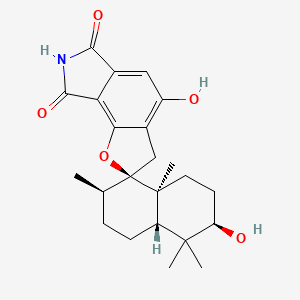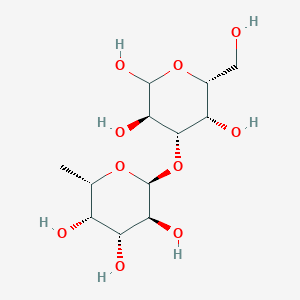![molecular formula C21H24FN3O4 B13832616 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry. It is structurally related to moxifloxacin, a well-known antibiotic, and is often studied for its potential therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This is typically achieved through a series of cyclization reactions.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions.
Incorporation of the pyrrolo[3,4-b]pyridine moiety: This is done through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. They often involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of catalytic processes: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization and chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Like lithium aluminum hydride and sodium borohydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibiotic and other therapeutic uses.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves:
Inhibition of bacterial enzymes: It targets enzymes essential for bacterial DNA replication and repair.
Disruption of cellular processes: By binding to specific molecular targets, it disrupts vital cellular processes, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Moxifloxacin: A closely related antibiotic with a similar structure.
Levofloxacin: Another fluoroquinolone antibiotic with comparable properties.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to its specific structural features, such as the pyrrolo[3,4-b]pyridine moiety and the cyclopropyl group, which contribute to its distinct biological activity and potential therapeutic applications .
特性
分子式 |
C21H24FN3O4 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m1/s1 |
InChIキー |
UGXNFVOVJRJWHB-ABAIWWIYSA-N |
異性体SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@H]5CCCN[C@H]5C4 |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)




![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)

![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)


![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)

